molecular formula C10H17NO3 B8412052 1-Allyloxycarbonyl-4-hydroxymethylpiperidine

1-Allyloxycarbonyl-4-hydroxymethylpiperidine

Cat. No. B8412052
M. Wt: 199.25 g/mol
InChI Key: RIVJMIOJYJZKQC-UHFFFAOYSA-N
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Patent
US05102877

Procedure details

To a solution of 1-allyloxycarbonyl-4-carboxypiperidine (37 g) in tetrahydrofuran (400 ml) were added triethylamine (31 ml) and isobutyl chloroformate (27 ml) at -30° C. After stirring for 30 minutes at 0° C., the precipitate was filtered off. The obtained solution was added dropwise to the solution of sodium borohydride (13 g) in water (100 ml) at 0° C. After stirring for 1 hour at 0° C., sodium chloride was added to saturate the aqueous layer, and the organic layer was separated. The dried organic layer was evaporated and then the residue was chromatographed on silica gel eluting with a mixture of n-hexane and ethyl acetate (1:1-1:2, V/V) to give 1-allyloxycarbonyl-4-hydroxymethylpiperidine (24 g).
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([C:13](O)=[O:14])[CH2:9][CH2:8]1)=[O:6])[CH:2]=[CH2:3].C(N(CC)CC)C.ClC(OCC(C)C)=O>O1CCCC1>[CH2:1]([O:4][C:5]([N:7]1[CH2:12][CH2:11][CH:10]([CH2:13][OH:14])[CH2:9][CH2:8]1)=[O:6])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
C(C=C)OC(=O)N1CCC(CC1)C(=O)O
Name
Quantity
31 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
27 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
ADDITION
Type
ADDITION
Details
The obtained solution was added dropwise to the solution of sodium borohydride (13 g) in water (100 ml) at 0° C
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at 0° C.
Duration
1 h
ADDITION
Type
ADDITION
Details
sodium chloride was added
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the aqueous layer
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The dried organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel eluting with a mixture of n-hexane and ethyl acetate (1:1-1:2, V/V)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OC(=O)N1CCC(CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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